6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile
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Overview
Description
6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as TRPV1 antagonists, which are being investigated for their ability to treat various pain-related conditions.
Mechanism of Action
6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile works by blocking the activity of the TRPV1 receptor, which is involved in the sensation of pain. By blocking this receptor, this compound can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain-related behaviors in animal models of neuropathic pain and osteoarthritis pain. It has also been shown to reduce anxiety-related behaviors in animal models of anxiety.
Advantages and Limitations for Lab Experiments
One advantage of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile is that it has been extensively studied in animal models of pain and anxiety, and has shown promising results. However, one limitation is that its efficacy and safety in humans is not yet fully understood, and further clinical studies are needed.
Future Directions
There are several future directions for research on 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile. One area of interest is its potential to treat other conditions beyond pain and anxiety, such as depression. Another area of interest is its potential to be used in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile involves several steps, starting with the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by a reaction with 3-chloropyridine-4-carboxylic acid to yield the desired compound.
Scientific Research Applications
6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile has been studied extensively for its potential to treat various pain-related conditions, including neuropathic pain, inflammatory pain, and osteoarthritis pain. It has also been investigated for its potential to treat other conditions such as anxiety and depression.
properties
IUPAC Name |
6-(4,4-difluorocyclohexyl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c13-12(14)5-3-10(4-6-12)17-11-2-1-9(7-15)8-16-11/h1-2,8,10H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFRVZASXQYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=C(C=C2)C#N)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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